molecular formula C22H21ClN2 B019159 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 102441-39-4

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B019159
CAS No.: 102441-39-4
M. Wt: 348.9 g/mol
InChI Key: IGUKHNBKUNNETI-UHFFFAOYSA-N
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Description

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the reaction of alkyl phenyl ketones with phenyl hydrazine. This reaction leads to the formation of 3-alkyl-substituted 2-phenyl-1H-indole derivatives in good yields . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride include other indole derivatives such as:

Uniqueness

Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUKHNBKUNNETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585573
Record name 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102441-39-4
Record name 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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